![molecular formula C11H16O4 B6141523 [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol](/img/structure/B6141523.png)
[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol” is a chemical compound with the linear formula C11H16O4 . Its molecular weight is 212.248 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the linear formula C11H16O4 . Unfortunately, there is no detailed structural analysis available for this compound.Wirkmechanismus
The mechanism of action of [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol is not fully understood. However, it has been shown to inhibit the activation of NF-κB, which is a transcription factor that plays a key role in the regulation of inflammation and immune responses. It also induces apoptosis in cancer cells by activating the caspase pathway and inhibiting the PI3K/Akt pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, COX-2, and iNOS. It also inhibits the growth and proliferation of cancer cells by inducing apoptosis and inhibiting the PI3K/Akt pathway. Additionally, it has anti-microbial effects by inhibiting the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol in lab experiments is its natural origin, which makes it a potential alternative to synthetic drugs. It also has various pharmacological properties, which make it a potential candidate for the development of new drugs. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for the research on [5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol. One direction is to further investigate its mechanism of action to optimize its therapeutic potential. Another direction is to explore its potential for the treatment of other diseases, such as diabetes and Alzheimer's disease. Additionally, more research is needed to determine the optimal dosage and administration method for this compound.
Synthesemethoden
[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol can be synthesized from the dried rhizomes of Curcuma wenyujin or by the total synthesis method. The total synthesis method involves the reaction of 2-furylcarboxaldehyde with ethyl acetoacetate to form 5-ethyl-2-(2-furyl)-1,3-dioxane-4,6-dione, which is then reduced to this compound.
Wissenschaftliche Forschungsanwendungen
[5-ethyl-2-(2-furyl)-1,3-dioxan-5-yl]methanol has been extensively studied for its various pharmacological properties. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and enzymes. It also has anti-cancer effects by inducing apoptosis and inhibiting the growth and proliferation of cancer cells. Additionally, it has anti-microbial effects by inhibiting the growth of bacteria and fungi.
Eigenschaften
IUPAC Name |
[5-ethyl-2-(furan-2-yl)-1,3-dioxan-5-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-2-11(6-12)7-14-10(15-8-11)9-4-3-5-13-9/h3-5,10,12H,2,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKAFXJZVYUOEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(COC(OC1)C2=CC=CO2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

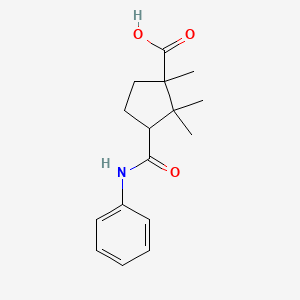
![2-amino-1-(4-bromophenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B6141447.png)
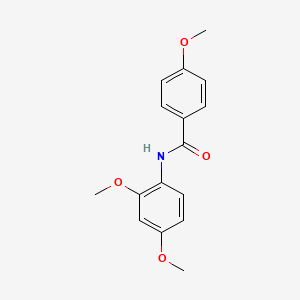
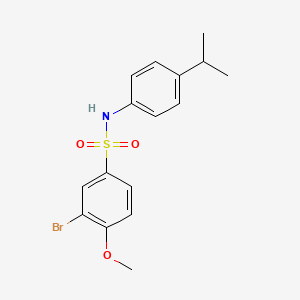
![methyl 3-[(phenoxyacetyl)amino]benzoate](/img/structure/B6141463.png)
![methyl {4-[(difluoromethyl)thio]phenyl}carbamate](/img/structure/B6141471.png)

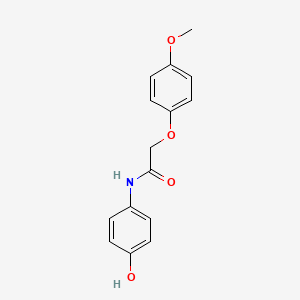
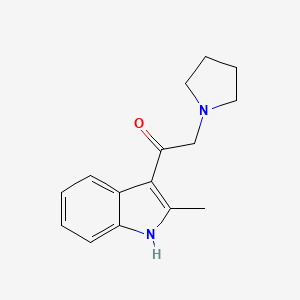
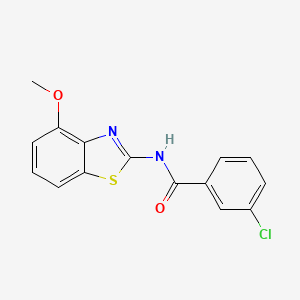
![1-{[2-(2,4,6-trimethyl-3-cyclohexen-1-yl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B6141529.png)
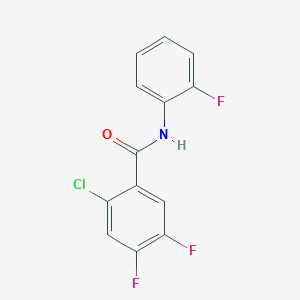
![4-{[(4-isopropyl-3-methylphenoxy)acetyl]amino}benzamide](/img/structure/B6141539.png)
![ethyl [6-(methylsulfonyl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B6141552.png)